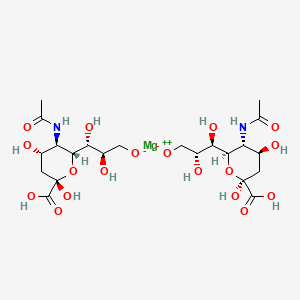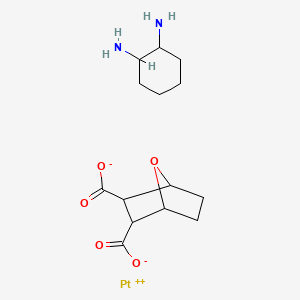
6-Methyl-N-(4-nitrophenyl)-2H-naphtho(1,2-b)pyran-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyl-N-(4-nitrophenyl)-2H-naphtho(1,2-b)pyran-2-amine is an organic compound that belongs to the class of naphthopyrans
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-N-(4-nitrophenyl)-2H-naphtho(1,2-b)pyran-2-amine typically involves multi-step organic reactions. A common approach might include:
Formation of the naphthopyran core: This can be achieved through a cyclization reaction involving naphthalene derivatives.
Introduction of the methyl group: This step might involve methylation reactions using reagents like methyl iodide.
Attachment of the nitrophenyl group: This can be done through nitration reactions followed by coupling with the naphthopyran core.
Amination: The final step involves introducing the amine group through reactions with amines or ammonia under suitable conditions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques like recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
6-Methyl-N-(4-nitrophenyl)-2H-naphtho(1,2-b)pyran-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This can convert nitro groups to amines.
Substitution: This includes nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Could be explored for its pharmacological properties.
Industry: Used in the development of materials with specific properties, such as dyes or pigments.
Wirkmechanismus
The mechanism of action of 6-Methyl-N-(4-nitrophenyl)-2H-naphtho(1,2-b)pyran-2-amine would depend on its specific interactions with molecular targets. This could involve binding to proteins or enzymes, altering their activity, or interacting with cellular membranes to affect cell function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2H-naphtho(1,2-b)pyran-2-amine: Lacks the methyl and nitrophenyl groups.
6-Methyl-2H-naphtho(1,2-b)pyran-2-amine: Lacks the nitrophenyl group.
N-(4-nitrophenyl)-2H-naphtho(1,2-b)pyran-2-amine: Lacks the methyl group.
Uniqueness
The presence of both the methyl and nitrophenyl groups in 6-Methyl-N-(4-nitrophenyl)-2H-naphtho(1,2-b)pyran-2-amine may confer unique chemical properties, such as increased reactivity or specific interactions with biological targets, making it distinct from its analogs.
Eigenschaften
CAS-Nummer |
88989-00-8 |
|---|---|
Molekularformel |
C20H16N2O3 |
Molekulargewicht |
332.4 g/mol |
IUPAC-Name |
6-methyl-N-(4-nitrophenyl)-2H-benzo[h]chromen-2-amine |
InChI |
InChI=1S/C20H16N2O3/c1-13-12-14-6-11-19(21-15-7-9-16(10-8-15)22(23)24)25-20(14)18-5-3-2-4-17(13)18/h2-12,19,21H,1H3 |
InChI-Schlüssel |
YMROGFPIIFFMDI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C3=CC=CC=C13)OC(C=C2)NC4=CC=C(C=C4)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



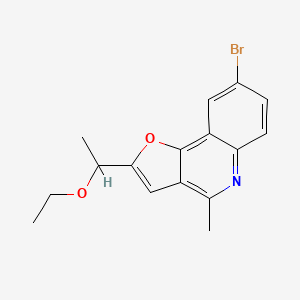
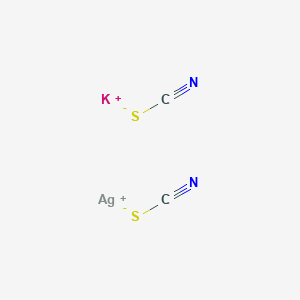
![4-[(2,4-Dinitrophenyl)azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide](/img/structure/B12732319.png)
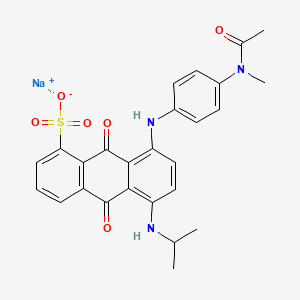
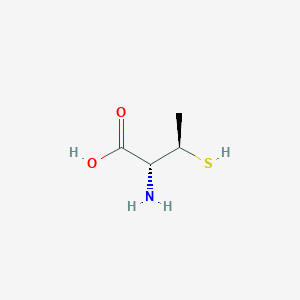
![(1R,2R,9R,10R,12R)-12-hydroxy-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-6-one;perchloric acid](/img/structure/B12732342.png)
![[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl]-hexan-3-ylcarbamic acid;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12732350.png)
![[(2R,3S,5R)-5-[5-(2-chloroethyl)-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]phosphinic acid](/img/structure/B12732357.png)
